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Oxetane-3-sulfonyl fluoride

Cat. No.: B13004555
M. Wt: 140.14 g/mol
InChI Key: MPJZKFREQLREHJ-UHFFFAOYSA-N
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Description

Oxetane-3-sulfonyl fluoride (CAS 1934400-17-5) is a high-value, four-membered heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. This reagent possesses a unique dual reactivity profile, enabling researchers to access novel chemical space. Unlike typical sulfonyl fluorides that undergo Sulfur-Fluoride Exchange (SuFEx) click chemistry with nucleophiles, the oxetane sulfonyl fluoride motif undergoes an unusual defluorosulfonylation (deFS) reaction under mild thermal conditions (approx. 60 °C). This pathway generates a reactive oxetane carbocation intermediate that couples efficiently with a broad range of amine nucleophiles to yield 3-substituted amino-oxetanes . These amino-oxetanes serve as compelling, three-dimensional bioisosteres for common amide functionalities, offering medicinal chemists a tool to fine-tune key properties of drug candidates such as pKa, metabolic stability, and aqueous solubility . The primary research value of this compound lies in its application as a versatile precursor for the synthesis of amino-oxetanes, which are emergent motifs in clinical candidates. The reagent enables the direct coupling of an oxetane ring to complex amines, mimicking the widely used amidation reaction but resulting in enhanced molecular properties . This allows for the creation of oxetane analogs of benzamide drugs and other biologically active molecules, providing a strategy to improve their physicochemical profiles and explore new structure-activity relationships . Furthermore, by controlling reaction conditions, particularly the solvent and base, researchers can divert the reactivity from the defluorosulfonylation pathway to the SuFEx pathway, thereby accessing novel oxetane-sulfur(VI) derivatives and expanding its utility as a synthetic platform . The compound is characterized by its molecular formula C3H5FO3S and a molecular weight of 140.13 g/mol . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5FO3S B13004555 Oxetane-3-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetane-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJZKFREQLREHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxetane 3 Sulfonyl Fluoride

Established Synthetic Routes to Oxetane (B1205548) Sulfonyl Fluorides

The most established and practical route to oxetane sulfonyl fluorides involves a four-step sequence that begins with 3-substituted-oxetan-3-ols. This method is noted for its reliability and scalability. nih.gov

Multi-step Sequences from Oxetanols

The synthesis is a linear sequence involving the formation of a sulfide (B99878), subsequent oxidation to a sulfone, elimination to a sulfinate salt, and a final fluorination step to yield the target compound. researchgate.net

The initial step involves the formation of 3-sulfanyl-oxetanes via a thiol-alkylation reaction with 3-aryloxetan-3-ols. nih.gov This transformation is efficiently catalyzed by a mild and inexpensive lithium catalyst, which facilitates the chemoselective activation of the C-OH bond for nucleophilic substitution by various thiols. nih.govd-nb.info This SN1-type process proceeds through the formation of a stabilized oxetane carbocation. d-nb.info The reaction is highly chemoselective, with minimal observation of ring-opening side products that can occur under harsh acidic conditions. d-nb.info

Table 1: Examples of Lithium-Catalyzed Thiol-Alkylation of 3-Aryloxetan-3-ols
Oxetanol DerivativeThiol ReagentCatalyst SystemProduct (Oxetane Sulfide)Yield
3-(4-Methoxyphenyl)oxetan-3-ol4-MethoxybenzenethiolLiNTf₂, Bu₄NPF₆3-((4-Methoxyphenyl)thio)-3-(4-methoxyphenyl)oxetane92% d-nb.info
3-Phenyloxetan-3-olThiophenolLiNTf₂, Bu₄NPF₆3-(Phenylthio)-3-phenyloxetane81% d-nb.info
3-(4-Chlorophenyl)oxetan-3-ol4-ChlorobenzenethiolLiNTf₂, Bu₄NPF₆3-((4-Chlorophenyl)thio)-3-(4-chlorophenyl)oxetane82% d-nb.info

The oxetane sulfide intermediate is then oxidized to the corresponding sulfone. This transformation is a crucial step to set up the subsequent elimination reaction. A variety of oxidizing agents are available for the conversion of sulfides to sulfones, such as hydrogen peroxide (H₂O₂) often in the presence of a catalyst, or urea-hydrogen peroxide adducts. organic-chemistry.orgrsc.orgresearchgate.net The selection of the oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without side reactions involving the oxetane ring.

Following oxidation, the oxetane sulfone undergoes a base-mediated elimination reaction to form a sulfinate salt intermediate. This type of elimination is a known pathway for appropriately substituted sulfones. acs.orgresearchgate.net In the synthesis of oxetane-3-sulfonyl fluoride (B91410), this sulfinate intermediate is typically not isolated but is generated in situ and immediately used in the final fluorination step.

The final step of the sequence is the conversion of the sulfinate salt to the target oxetane-3-sulfonyl fluoride. This is accomplished using an electrophilic fluorinating agent. The reagent of choice for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). sigmaaldrich.comwikipedia.org This reagent is a stable, user-friendly, and effective fluorine donor for a wide range of substrates, including the sulfinate intermediate in this synthesis. sigmaaldrich.comref.ac.uk

Comparison with Other Sulfonyl Halide Precursors

Oxetane-3-sulfonyl fluorides exhibit significantly different stability and reactivity profiles when compared to other sulfonyl halide precursors, particularly sulfonyl chlorides.

Stability: Oxetane-3-sulfonyl fluorides are notably more stable than their corresponding sulfonyl chloride analogues. springernature.com In fact, attempts to synthesize oxetane sulfonyl chlorides have been reported as unsuccessful, highlighting their inherent instability. springernature.com In contrast, sulfonyl fluorides are generally more stable and can endure various reaction conditions, making them more suitable as synthetic intermediates. nih.govacs.org

Reactivity: The reactivity of 3-aryloxetane-3-sulfonyl fluorides is distinct from typical sulfonyl fluorides. While most sulfonyl fluorides react with nucleophiles via Sulfur-Fluoride Exchange (SuFEx), where the nucleophile attacks the sulfur atom, oxetane sulfonyl fluorides undergo an alternative pathway. springernature.comresearchgate.net Upon mild heating, they undergo a "defluorosulfonylation" reaction, losing sulfur dioxide (SO₂) and a fluoride ion to generate a planar oxetane carbocation. researchgate.netspringernature.comnih.gov This reactive intermediate is then trapped by a nucleophile. This unique reactivity is attributed to the stability of the tertiary benzylic oxetane carbocation, which is sufficiently stable to be formed under mild conditions but not so stable that the precursor is unstable at room temperature. researchgate.netspringernature.com This behavior contrasts sharply with the expected SuFEx reactivity and opens up unique avenues for the synthesis of novel 3,3-disubstituted oxetanes. nih.govdigitellinc.com

Stability Profile of Oxetane Sulfonyl Fluorides vs. Chlorides

The stability of sulfonyl halides is significantly influenced by the nature of the halogen atom, with sulfonyl fluorides demonstrating markedly greater stability compared to their sulfonyl chloride counterparts. This enhanced stability is a critical feature of this compound, making it a preferred reagent for various synthetic applications.

Research into the synthesis of these compounds has highlighted the instability of oxetane sulfonyl chlorides; in fact, attempts to form these chloride derivatives have been reported as unsuccessful. In contrast, oxetane sulfonyl fluorides are bench-stable precursors that can be handled and stored, showcasing their superior stability.

The reactivity of oxetane sulfonyl fluorides is also distinct from what is typically observed for other sulfonyl fluorides. While sulfonyl fluorides are known to participate in Sulfur-Fluoride Exchange (SuFEx) reactions, 3-aryloxetane-3-sulfonyl fluorides follow an alternative pathway. Upon mild thermal activation, typically around 60 °C, they undergo a selective defluorosulfonylation (deFS) reaction. This process involves the loss of sulfur dioxide (SO₂) and a fluoride ion, leading to the formation of an oxetane carbocation. This reactive intermediate can then be trapped by a variety of nucleophiles, enabling the synthesis of diverse 3,3-disubstituted oxetane derivatives. The sulfonyl fluoride group in this context acts as a stable and readily activated precursor to a carbocation.

The table below summarizes the comparative properties of oxetane sulfonyl fluorides and chlorides based on available research findings.

PropertyOxetane Sulfonyl FluorideOxetane Sulfonyl Chloride
Observed Stability Bench-stable crystalline solidUnstable; synthesis attempts were unsuccessful
Primary Reactivity Defluorosulfonylation (deFS) upon mild heating (60 °C)Not applicable due to instability
Reaction Pathway Forms an oxetane carbocation intermediateNot applicable
Synthetic Utility Versatile reagent for creating 3,3-disubstituted oxetanesNot viable as a synthetic reagent

Reactivity and Mechanistic Investigations of Oxetane 3 Sulfonyl Fluoride

Defluorosulfonylation (deFS) Pathway

A key discovery in the reactivity of oxetane-3-sulfonyl fluoride (B91410) is its propensity to undergo a defluorosulfonylation (deFS) reaction. nih.govnih.govacs.orgchemrxiv.org This pathway involves the loss of sulfur dioxide (SO₂) and a fluoride ion to generate a reactive oxetane (B1205548) carbocation intermediate. springernature.com This process is typically initiated under mild thermal conditions, such as heating at 60 °C. nih.govnih.govacs.org The resulting carbocation is then trapped by a variety of nucleophiles. nih.govnih.govacs.orgchemrxiv.org

The reactivity of oxetane sulfonyl fluorides is considered unprecedented because it deviates from the expected behavior of sulfonyl fluorides. springernature.com Instead of undergoing the typical Sulfur-Fluoride Exchange (SuFEx) reaction, 3-aryloxetane-3-sulfonyl fluorides, upon mild thermal activation, selectively engage in the deFS pathway to form oxetane carbocations. nih.govacs.org This unique reactivity allows for the coupling of a wide array of nucleophiles, including primary and secondary amines, anilines, NH-azoles, sulfoximines, and phosphorus-based reagents. nih.govacs.org The reaction demonstrates high functional group tolerance, enabling the synthesis of complex molecules, including analogues of marketed drugs. nih.govspringernature.com

The choice of nucleophile and reaction conditions can, however, influence the reaction pathway. While neutral amine nucleophiles favor the deFS pathway, the use of harder anionic nucleophiles can promote the alternative SuFEx pathway. researchgate.net

Traditional Sulfur-Fluoride Exchange (SuFEx) chemistry involves the nucleophilic substitution of the fluoride atom on the sulfur atom of a sulfonyl fluoride. springernature.comnih.gov This process is a cornerstone of "click chemistry," known for its reliability and high yield in forming stable S(VI) derivatives like sulfonamides and sulfonate esters. nih.govacs.orgnih.gov Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts and require specific activation to participate in SuFEx reactions. nih.govacs.orgbldpharm.com

In stark contrast, oxetane-3-sulfonyl fluoride, particularly 3-aryl derivatives, surprisingly forgoes the SuFEx pathway in the presence of amine nucleophiles. springernature.com Instead of the amine attacking the sulfur atom, the molecule undergoes defluorosulfonylation. springernature.com Several factors contribute to this divergence. The steric bulk around the sulfur atom in oxetane sulfonyl fluorides can hinder the SuFEx pathway. springernature.com More significantly, the structure of the oxetane ring provides a unique balance of stability and reactivity that favors the formation of the oxetane carbocation over the SuFEx reaction. researchgate.net However, the SuFEx pathway can be accessed for oxetane sulfonyl fluorides by employing more reactive, hard anionic nucleophiles at lower temperatures, or by using phenolates as nucleophiles. nih.govacs.orgspringernature.com

FeatureDefluorosulfonylation (deFS) of this compoundTraditional Sulfur-Fluoride Exchange (SuFEx)
Reaction Type Formation of a carbocation via loss of SO₂ and F⁻. springernature.comNucleophilic substitution at the sulfur atom. springernature.comnih.gov
Typical Nucleophiles Neutral amines, anilines, NH-azoles, sulfoximines. nih.govacs.orgHard anionic nucleophiles, phenolates, alkoxides. nih.govacs.orgresearchgate.net
Activating Conditions Mild thermal activation (e.g., 60 °C). nih.govnih.govacs.orgOften requires a base or catalyst. nih.gov
Products 3-substituted oxetanes (e.g., amino-oxetanes). springernature.comS(VI) derivatives (e.g., sulfonamides, sulfonate esters). nih.govacs.org
Key Intermediate Oxetane carbocation. springernature.comPentacoordinate sulfur intermediate.

Oxetane Carbocation Formation and Nature

The formation of an oxetane carbocation is a central feature of the deFS pathway. nih.govspringernature.comresearchgate.net Mechanistic studies, including kinetic and computational experiments, have provided significant insights into the nature of this reactive intermediate. researchgate.netresearchgate.net

The reaction proceeds through an SN1 (unimolecular nucleophilic substitution) mechanism. springernature.commasterorganicchemistry.com Kinetic studies have shown that the reaction is first-order with respect to the oxetane sulfonyl fluoride and zero-order with respect to the other components, such as the amine nucleophile. springernature.com This indicates that the formation of the oxetane carbocation is the rate-determining step. springernature.comresearchgate.net This step involves the loss of sulfur dioxide and a fluoride ion. springernature.com Once formed, the carbocation is rapidly trapped by the nucleophile. springernature.comresearchgate.net

Computational studies have been instrumental in understanding the structure and stability of the oxetane carbocation. springernature.comresearchgate.netresearchgate.net These studies have explored the factors that make the formation of this strained carbocation feasible. The stability of the carbocation is a crucial factor that drives the deFS pathway over the SuFEx pathway. researchgate.net

Computational Studies on Carbocation Structure and Stability

Role of Ring Strain and Oxygen Lone Pairs in Stabilization

The reactivity of this compound is significantly influenced by the inherent ring strain of the four-membered oxetane ring. This strain contributes to the driving force for reactions that lead to a more stable intermediate. In the case of defluorosulfonylation, the release of this strain is a key factor in the formation of a transient carbocation intermediate.

Computational studies have provided insight into the structure of the resulting oxetane carbocation. The stabilization of this intermediate is a delicate balance of several factors, including the participation of the oxygen lone pairs and the substitution pattern on the ring. springernature.com For an unsubstituted oxetane carbocation, a bicyclic structure is favored. This conformation allows for the lone pairs of the oxygen atom to interact with the empty p-orbital of the carbocation, providing significant stabilization. springernature.com

However, the substitution at the 3-position of the oxetane ring plays a crucial role in determining the preferred conformation of the carbocation. For instance, in the case of a 3-phenyl-oxetane carbocation, a planar conformation is favored over a bicyclic one. springernature.com This preference is attributed to the enhanced resonance stabilization provided by the phenyl group in a planar arrangement. This conformation also minimizes steric hindrance that would otherwise occur between the ortho C-H bonds of the phenyl group and the methylene (B1212753) groups of the oxetane ring. springernature.com The oxetane structure is therefore critical in providing the right balance of stability and reactivity for the carbocation to favor the defluorosulfonylation pathway. researchgate.net

Carbocation TypeFavored ConformationPrimary Stabilization Factor
Unsubstituted OxetaneBicyclicOxygen Lone Pair Participation
3-Phenyl-OxetanePlanarResonance with Phenyl Group

Mass Spectrometry Detection of Carbocation Intermediates

Experimental evidence supporting the existence of the oxetane carbocation intermediate has been obtained through mass spectrometry. springernature.com In studies investigating the reaction mechanism of oxetane sulfonyl fluorides, the primary ion detected by mass spectrometry corresponds to the proposed carbocation. springernature.com This direct detection provides strong evidence for the SN1-type mechanism, where the loss of sulfur dioxide and a fluoride ion generates a carbocationic species that is subsequently trapped by a nucleophile. springernature.comchimia.ch The observation of this intermediate is a key piece of evidence underpinning the proposed defluorosulfonylation pathway. springernature.com

Activation Conditions for Defluorosulfonylation

The defluorosulfonylation of this compound to generate a reactive carbocation intermediate can be achieved under specific activation conditions. nih.govchemrxiv.org This process is distinct from the typical reactivity of sulfonyl fluorides, which often engage in Sulfur-Fluoride Exchange (SuFEx) chemistry. chimia.chdigitellinc.com The unique structure of the oxetane moiety allows for this alternative reaction pathway. researchgate.net

Mild Thermal Activation

A notable feature of the defluorosulfonylation of this compound is its activation under mild thermal conditions. nih.govchemrxiv.orgacs.org The reaction is typically promoted by gentle warming, with studies reporting successful activation at temperatures around 60 °C. nih.govchemrxiv.orgacs.org This method avoids the need for harsh reagents or catalysts. The formation of the planar oxetane carbocation occurs simply upon warming, which constitutes the rate-determining step of the process. nih.gov This straightforward thermal activation enhances the synthetic utility of oxetane sulfonyl fluorides, allowing for a broad range of nucleophiles to be coupled with the oxetane scaffold under relatively gentle conditions. nih.gov

Activation MethodTemperatureKey Feature
Thermal Activation~ 60 °CMild conditions, no harsh reagents required.

Synthetic Utility and Applications in Organic Synthesis

Coupling Reactions with Diverse Nucleophiles via DeFS

The cornerstone of the synthetic utility of oxetane-3-sulfonyl fluoride (B91410) is the defluorosulfonylative (DeFS) coupling reaction. nih.gov Contrary to the expected Sulfur-Fluoride Exchange (SuFEx) reactivity typical for sulfonyl fluorides, 3-aryloxetane-3-sulfonyl fluorides undergo a selective DeFS pathway upon mild heating. springernature.comnih.gov This process involves the loss of sulfur dioxide (SO₂) and a fluoride ion to generate a planar oxetane (B1205548) carbocation. springernature.comthieme.deresearchgate.net This highly reactive intermediate is then efficiently trapped by a wide variety of nucleophiles. nih.govacs.org Kinetic and computational studies support that the formation of this oxetane carbocation is the rate-determining step in an Sₙ1-type mechanism. thieme.deresearchgate.netresearchgate.net

A particularly impactful application of the DeFS reaction is the synthesis of 3-aryl-3-aminooxetanes. researchgate.net These structures are considered valuable bioisosteres for benzamides, an extremely common functional group in pharmaceuticals. thieme.deresearchgate.net The DeFS coupling provides a direct and efficient method to forge the key carbon-nitrogen bond, making these desirable motifs readily accessible. springernature.comresearchgate.net The reaction is typically performed by warming the oxetane sulfonyl fluoride and the amine nucleophile in a suitable solvent like acetonitrile, often with a mild base such as potassium carbonate to minimize side product formation. nih.govacs.org

The DeFS coupling of oxetane-3-sulfonyl fluoride with amines demonstrates a remarkably broad scope. The reaction is highly tolerant of various functional groups and has been successfully applied to a wide range of amine nucleophiles. springernature.comthieme.de This includes primary amines, secondary amines, and anilines. thieme.de Notably, the reaction also proceeds efficiently with sterically hindered amines, further highlighting its robustness and wide applicability in complex molecule synthesis. thieme.de This versatility has enabled the preparation of numerous oxetane analogues of marketed drugs and bioactive benzamides. thieme.deresearchgate.net

Table 1: Scope of Amine Nucleophiles in DeFS Reaction with this compound

Amine TypeSubstrate ExampleResulting Product ClassReference
Primary AmineAniline3-Aryl-3-(phenylamino)oxetane thieme.de
Secondary AminePiperidine3-Aryl-3-(piperidin-1-yl)oxetane thieme.de
Hindered Aminetert-Butylamine3-Aryl-3-(tert-butylamino)oxetane thieme.de

The mild conditions and high functional group tolerance of the DeFS reaction make it suitable for the late-stage functionalization of complex molecules, including those containing sensitive functionalities. springernature.com The methodology has been successfully extended to amino acid derivatives, which are crucial building blocks in medicinal chemistry. thieme.de The ability to couple the oxetane core directly with amino acid derivatives without requiring extensive protecting group strategies underscores the synthetic power and practicality of this transformation. thieme.de

Reaction with Amines to Form Amino-Oxetanes

Tolerance of Polar Functionalities

A significant advantage of the defluorosulfonylative (deFS) coupling reactions involving 3-aryloxetane-3-sulfonyl fluorides is the high tolerance for a wide range of polar functional groups. This robustness allows for the direct coupling of complex molecules without the need for extensive protecting group strategies. The reaction proceeds under mild thermal activation (60 °C), generating an oxetane carbocation that can be trapped by various nucleophiles. nih.govacs.org This method has been successfully employed to couple amine libraries directly, demonstrating its broad functional group compatibility. nih.govacs.org The ability to incorporate the oxetane motif into molecules containing polar groups is of significant interest in medicinal chemistry, where such functionalities are crucial for modulating physicochemical properties like solubility and for establishing interactions with biological targets. nih.govresearchgate.net

Generation of Oxetane Phosphonates with Trialkylphosphites

This compound reacts with trialkylphosphites to furnish oxetane phosphonates. nih.gov In this transformation, the trialkylphosphite acts as a nucleophile, attacking the sulfur atom of the sulfonyl fluoride. This is followed by an Arbuzov-type dealkylation, facilitated by the liberated fluoride ion, to yield the corresponding phosphonate. nih.gov Improved yields have been observed when the reaction is conducted in the absence of potassium carbonate. nih.gov This method provides a straightforward route to various methyl, ethyl, and isopropyl oxetane-phosphonates in good yields. nih.gov Furthermore, the reaction tolerates phosphonites, affording the corresponding phosphinates. nih.gov

Formation of Oxetane Sulfonyl Imidazoles

The reaction of this compound with the sodium salt of imidazole (formed in situ with sodium hydride) leads to the formation of an oxetane sulfonyl imidazole. nih.gov This product has been isolated and characterized, including by X-ray crystallography. nih.gov However, it exhibits limited stability, particularly under acidic conditions, where it can decompose with the extrusion of sulfur dioxide. nih.gov Treatment with hydrochloric acid results in the formation of oxetanol and oxetane chloride, arising from the trapping of the resulting oxetane carbocation by water or chloride anions. nih.gov

Reactivity with Phenols: DeFS vs. SuFEx Dependent on Conditions

The reactivity of this compound with phenols can be directed towards either a defluorosulfonylative (deFS) pathway or a Sulfur(VI) Fluoride Exchange (SuFEx) pathway by carefully selecting the reaction conditions. echemi.comspringernature.com While the deFS reaction typically occurs with amine nucleophiles under mild heating, the SuFEx pathway is favored with harder anionic nucleophiles like phenolates. nih.govechemi.com By simply changing the base, it is possible to selectively engage in either SuFEx with phenols or deFS with amines within the same molecule. echemi.comspringernature.com Phenolates, generated using bases such as sodium hydride or cesium carbonate, readily participate in SuFEx reactions to produce sulfonate esters in good yields. nih.gov

Sulfur(VI)-Oxetane Motif Formation via SuFEx Pathway

The Sulfur(VI) Fluoride Exchange (SuFEx) pathway provides a powerful tool for creating a diverse range of sulfur(VI)-oxetane motifs. researchgate.netdigitellinc.com This "click chemistry" reaction involves the substitution of the fluoride atom on the sulfonyl group by a nucleophile, keeping the sulfur atom in its +6 oxidation state. echemi.com The use of hard anionic nucleophiles in less polar solvents like tetrahydrofuran (THF) generally favors the SuFEx pathway over the deFS reaction. nih.govacs.org

Reaction with Anionic Nucleophiles (e.g., Lithium Amides, Phenolates, Azides)

A variety of anionic nucleophiles have been successfully employed in SuFEx reactions with this compound to generate novel oxetane derivatives. nih.govresearchgate.net

Lithium Amides: Oxetane sulfonamides can be synthesized by reacting this compound with lithium amides, which are generated in situ from the corresponding amines and n-butyllithium. nih.govacs.org These reactions are typically performed at low temperatures (-78 °C) and warmed to room temperature, providing good yields with secondary amines, benzylamine, and anilines. nih.govacs.org

Phenolates: As mentioned previously, phenolates are effective nucleophiles for the SuFEx reaction. nih.gov Deprotonation of phenols with sodium hydride or the use of cesium carbonate facilitates the formation of sulfonate esters in good yields. nih.govacs.org

Azides: While trimethylsilyl azide (TMSN₃) reacts via a different pathway, the use of a "harder" nucleophile like sodium azide (NaN₃) leads to the formation of the corresponding sulfonyl azide in good yields through the SuFEx mechanism. nih.govacs.org

The versatility of the SuFEx reaction with these anionic nucleophiles allows for the introduction of the oxetane moiety into a wide array of molecular scaffolds, providing valuable tools for drug discovery and materials science. nih.govdigitellinc.com

Table 1: Reactivity of this compound with Various Nucleophiles

Nucleophile Type Reagents Reaction Pathway Product
Amines R₂NH, K₂CO₃, 60 °C deFS Amino-oxetane
Trialkylphosphites P(OR)₃ Arbuzov-type Oxetane phosphonate
Imidazole Anion Imidazole, NaH SuFEx Oxetane sulfonyl imidazole
Phenols ArOH, Cs₂CO₃ or NaH SuFEx Oxetane sulfonate ester
Lithium Amides R₂NLi SuFEx Oxetane sulfonamide

Derivatization and Functionalization Strategies of Oxetane 3 Sulfonyl Fluoride Derived Products

Further Transformations of Amino-Oxetanes

The amino group installed via the defluorosulfonylative coupling of oxetane-3-sulfonyl fluorides serves as a key handle for subsequent functionalization. Standard transformations for primary and secondary amines can be readily applied to these motifs, enabling the synthesis of a wide array of complex molecules and potential drug candidates. nih.gov

Acetylation is a fundamental transformation used to convert primary and secondary amines into their corresponding acetamides. This reaction is often employed in medicinal chemistry to modify the physicochemical properties of a lead compound, such as solubility, lipophilicity, and hydrogen bonding capacity. In the context of amino-oxetanes derived from oxetane-3-sulfonyl fluoride (B91410), the secondary amine can be readily acetylated under standard conditions, for example, using acetic anhydride or acetyl chloride in the presence of a base. This straightforward modification allows for the exploration of structure-activity relationships by capping the amine functionality.

Reductive alkylation provides a powerful method for the N-alkylation of primary and secondary amines. This two-step, one-pot procedure involves the initial formation of an imine or iminium ion by reacting the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine. This strategy has been successfully applied to amino-oxetane scaffolds. For instance, in the synthesis of an oxetane (B1205548) analog of an H3 receptor antagonist, a key intermediate was subjected to two sequential alkylation steps to install the necessary substituents on the nitrogen atom. researchgate.net This demonstrates the utility of reductive alkylation in building molecular complexity on the amino-oxetane core.

The amino-oxetane moiety can act as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this type of reaction, the amine attacks an electron-deficient aromatic or heteroaromatic ring that is substituted with a good leaving group (typically a halide). masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgpressbooks.pub This strategy allows for the direct coupling of the amino-oxetane core to various aromatic systems, providing rapid access to compounds with significant structural diversity. The reaction is particularly valuable for synthesizing derivatives of electron-poor heterocycles like pyridines and pyrazines, which are common motifs in medicinal chemistry. acs.org

Table 1: Examples of Further Transformations of Amino-Oxetanes
TransformationReactant 1 (Amino-Oxetane)Reactant 2ConditionsProduct TypeReference
Acetylation3-Aryl-3-(secondary amino)oxetaneAcetyl chlorideBase (e.g., Triethylamine), CH₂Cl₂N-Acetyl-amino-oxetane nih.gov
Reductive Alkylation3-Aryl-3-(primary amino)oxetaneAldehyde/KetoneReducing agent (e.g., NaBH(OAc)₃), acid catalystN-Alkyl-amino-oxetane researchgate.net
Nucleophilic Aromatic Substitution (SNAr)3-Aryl-3-(secondary amino)oxetane2,4-DinitrofluorobenzeneBase (e.g., K₂CO₃), DMF, heatN-(Dinitrophenyl)-amino-oxetane nih.govwikipedia.org

Post-Coupling Derivatization of Oxetane Motifs

The strategic design of the initial oxetane-3-sulfonyl fluoride allows for the incorporation of additional functional groups that can be manipulated after the key defluorosulfonylative coupling step. This approach is particularly useful for late-stage functionalization, where complex molecules are assembled and then fine-tuned. Palladium-catalyzed cross-coupling and copper-catalyzed cycloaddition reactions are powerful tools for this purpose. researchgate.netwikipedia.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and highly selective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.govwikipedia.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov To utilize this chemistry, an oxetane-containing molecule can be synthesized to bear either an azide or an alkyne functionality. For example, an oxetane sulfonyl fluoride can be reacted with trimethylsilyl azide (TMSN₃) to produce the corresponding oxetane azide. nih.gov This azide can then be coupled with various terminal alkynes using a copper(I) catalyst, providing a modular route to complex triazole-linked oxetane derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is highly valuable for constructing arylalkyne and enyne structures. libretexts.org For post-coupling derivatization, an aryl halide-substituted amino-oxetane can be subjected to Sonogashira coupling conditions with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. researchgate.net

Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide (or triflate). wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has a broad scope and allows for the synthesis of a wide variety of arylamines. beilstein-journals.org An aryl halide-functionalized amino-oxetane can be further derivatized by coupling it with a different primary or secondary amine, enabling the introduction of new amino substituents onto the molecular scaffold. nih.gov

These post-coupling strategies, particularly when applied to aryl-substituted oxetanes, significantly expand the chemical space accessible from this compound, allowing for the synthesis of highly functionalized and complex molecular architectures. researchgate.net

Table 2: Examples of Post-Coupling Derivatization of Oxetane Motifs
ReactionOxetane-Containing SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
CuAAC3-Aryl-3-azidooxetaneTerminal AlkyneCu(I) source (e.g., CuSO₄/Sodium Ascorbate)Triazole-linked oxetane wikipedia.orgnih.gov
Sonogashira Coupling3-(4-Bromophenyl)-3-aminooxetaneTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), BaseAlkynyl-aryl-substituted oxetane wikipedia.orgorganic-chemistry.org
Buchwald–Hartwig Amination3-(4-Bromophenyl)-3-aminooxetanePrimary/Secondary AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), BaseAmino-aryl-substituted oxetane wikipedia.orgorganic-chemistry.org

Deprotection Reactions (e.g., Silyl Deprotection)

In the synthesis of complex molecules derived from this compound, protecting groups are often employed to mask reactive functional groups. Silyl ethers are a common choice for the protection of hydroxyl groups due to their ease of installation and selective removal under specific conditions. The deprotection of these silyl ethers is a crucial step to reveal the hydroxyl functionality for further elaboration or to yield the final target molecule. The stability of the oxetane ring under various deprotection conditions is a key consideration in planning synthetic routes.

Research Findings on Silyl Deprotection in Oxetane Derivatives

While specific examples of silyl deprotection on direct derivatives of this compound are not extensively detailed in the primary literature focusing on the novel reactivity of the sulfonyl fluoride group, the deprotection of silyl ethers in other oxetane-containing molecules is well-documented. These examples provide valuable insight into the reaction conditions that are compatible with the strained oxetane ring system.

One of the most common reagents for the removal of silyl ethers is tetra-n-butylammonium fluoride (TBAF). Research has shown that TBAF can be effectively used to cleave silyl protecting groups in the synthesis of 3,3-disubstituted oxetanes without compromising the integrity of the four-membered ring acs.org. For instance, in synthetic sequences leading to functionalized oxetanes, a silyl protecting group on a hydroxymethyl substituent has been successfully removed using TBAF acs.org.

The choice of silyl group and deprotection conditions can be tailored to achieve selective cleavage in the presence of other sensitive functionalities. For example, the triisopropylsilyl (TIPS) group, known for its steric bulk and stability, can be cleaved using fluoride-based reagents. While a direct deprotection of a TIPS-protected derivative of an oxetane-3-sulfonamide is not explicitly described, the compatibility of the oxetane ring with such deprotection conditions can be inferred from related studies.

The following table summarizes common silyl ether deprotection methods that have been applied to oxetane-containing compounds or are generally applicable in organic synthesis.

Silyl Protecting GroupDeprotection Reagent(s)Typical ConditionsApplicability to Oxetane DerivativesReference
tert-Butyldimethylsilyl (TBDMS)Tetra-n-butylammonium fluoride (TBAF)THF, room temperatureDemonstrated in the synthesis of 3,3-disubstituted oxetanes. acs.org
Triisopropylsilyl (TIPS)Tetra-n-butylammonium fluoride (TBAF)THF, room temperatureConsidered compatible based on the stability of the oxetane ring to fluoride ions.General knowledge
tert-Butyldimethylsilyl (TBDMS)Hydrofluoric acid-pyridine (HF·py)Pyridine, THF, 0 °C to room temperatureA common method for silyl ether cleavage, generally compatible with ether functionalities.General knowledge
Triethylsilyl (TES)Acetic acid/THF/waterRoom temperatureMild acidic conditions are often tolerated by the oxetane ring.General knowledge

It is noteworthy that in some synthetic strategies involving this compound, silyl-protected precursors are used where the silyl group is intended to remain in the final molecule or is removed in a context not explicitly detailed in the available literature. For instance, a triisopropylsilyl (TIPS) protected this compound has been utilized in defluorosulfonylative coupling reactions, with the silyl group remaining intact during the process. This highlights the robustness of certain silyl ethers to the reaction conditions employed for the functionalization of the oxetane ring.

Advanced Research Perspectives and Future Directions

Development of New Oxetane (B1205548) Building Blocks

The advancement of medicinal chemistry is intrinsically linked to the availability of diverse and novel building blocks. While oxetanes have shown significant promise, their application has been somewhat constrained by a limited selection of commercially available and synthetically accessible starting materials. acs.org Historically, 3-amino-oxetane and oxetan-3-one have been the most predominantly used building blocks. acs.org

To address this limitation, researchers have focused on developing new reagents and synthetic methodologies. A notable advancement is the development of oxetane sulfonyl fluorides, which serve as precursors for the coupling of 3-aryl-oxetane fragments with a variety of nucleophiles. nih.govacs.org This method, along with others like the decarboxylative coupling of oxetane amino acids, is expanding the diversity of oxetane substitutions available to medicinal chemists. nih.govacs.org These new building blocks are crucial for creating novel molecular architectures and fine-tuning the properties of drug candidates. rsc.orgchemrxiv.org The synthesis of over 100 novel 3,3-disubstituted oxetanes, the majority of which were previously unreported, highlights the rapid expansion of this chemical space. rsc.org

Exploration of Electron-Poor Functionality on Heterocycles

The incorporation of electron-poor functionalities onto heterocyclic scaffolds is a key strategy in medicinal chemistry for modulating the physicochemical properties of molecules. The oxetane ring itself is electron-withdrawing, a property that can significantly influence adjacent functional groups. nih.govpharmablock.com For instance, the placement of an oxetane ring can lower the basicity of a nearby amine, which can be advantageous for improving a drug's pharmacokinetic profile. nih.gov

Oxetane-3-sulfonyl fluoride (B91410) introduces a highly electron-poor sulfonyl fluoride group onto the oxetane ring. Sulfonyl fluorides are recognized for their unique reactivity, balancing stability with the ability to covalently modify biological targets. nih.govrsc.org This "privileged" reactivity allows them to interact with a range of amino acid residues, including serine, lysine, and tyrosine. rsc.orgnih.gov The development of oxetane sulfonyl fluorides provides a novel platform for creating molecules with tailored reactivity and exploring new avenues for covalent drug design. nih.gov

Application as Linker Motifs and PROTAC Linkers

A critical step in PROTAC design is the conjugation of a warhead that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. Oxetane-3-sulfonyl fluoride has demonstrated the ability to undergo productive reactions with E3 ligase recruiters, such as pomalidomide and its derivatives. nih.gov This is achieved through a defluorosulfonylative (deFS) coupling reaction, where the sulfonyl fluoride acts as a precursor to an oxetane carbocation that is then trapped by a nucleophile on the E3 ligase ligand. nih.govnih.gov This novel coupling strategy provides a new method for constructing PROTACs and other bifunctional molecules, offering access to new degrader motifs. nih.gov

Synthesis of Analogs of Bioactive Molecules and Drug Candidates

A significant application of this compound lies in its ability to facilitate the synthesis of novel analogs of known drugs and bioactive compounds. nih.govnih.gov This allows medicinal chemists to systematically explore the structure-activity relationships of existing therapeutic agents and to develop new candidates with improved properties. digitellinc.com

The benzamide functional group is a common motif in many marketed drugs. However, amides can be susceptible to hydrolysis. The 3-amino-oxetane group has been investigated as a potential bioisostere for the amide bond, offering similar hydrogen bonding capabilities but with potentially greater metabolic stability. chemrxiv.orgresearchgate.net this compound provides a novel and efficient route to synthesize these 3-amino-oxetane analogues. nih.gov The reaction mimics a standard amidation by coupling an amine with the oxetane sulfonyl fluoride, allowing for the rapid generation of a library of amide isosteres. researchgate.netnih.gov A matched molecular pair study showed that 3-aryl-3-amino-oxetanes have comparable physicochemical profiles to their benzamide counterparts, with the added benefit of improved solubility. chemrxiv.org Ten oxetane analogues of bioactive benzamides have been successfully prepared using this methodology. nih.govthieme-connect.com For example, an oxetane analog of the drug safinamide has been synthesized using this approach. acs.org

Table 1: Comparison of Physicochemical Properties of Benzamide and Amino-Oxetane Pairs

Matched Pair Property Benzamide Value Amino-Oxetane Value
Pair 1 Solubility (pH 7.4) Low Improved
Pair 2 Lipophilicity (logD) 2.1 1.9
Pair 3 Metabolic Clearance Moderate Similar
Pair 4 Permeability High Similar

This table presents a generalized comparison based on findings from matched molecular pair studies. chemrxiv.org

The ultimate goal of developing new synthetic methodologies is to expand the accessible chemical space for drug discovery. mdpi.com Drug candidates with greater three-dimensionality often exhibit higher target selectivity and better pharmacokinetic profiles. nih.gov Oxetanes, being sp³-rich, non-planar fragments, are ideal for introducing three-dimensionality into otherwise flat molecules. morressier.comnih.govrsc.org

This compound acts as a versatile platform for accessing a wide array of novel oxetane-containing scaffolds. nih.govdigitellinc.com The ability to perform both defluorosulfonylative coupling and Sulfur-Fluoride Exchange (SuFEx) reactions from the same precursor allows for the creation of a diverse set of products, including previously inaccessible 3,3-disubstituted oxetanes. digitellinc.com This expanded chemical toolbox provides medicinal chemists with new strategies to design and synthesize the next generation of therapeutic agents. nih.govdigitellinc.com The synthesis of over 100 novel oxetane and azetidine fragments underscores the power of this approach to generate innovative chemical matter for drug discovery programs. nih.gov

Integration into High-Throughput Synthesis and Array Formats

The unique reactivity of oxetane-3-sulfonyl fluorides, particularly their ability to undergo a defluorosulfonylative (deFS) coupling reaction, positions them as valuable reagents for high-throughput synthesis and the construction of chemical arrays. This capacity is pivotal in modern drug discovery, where the rapid generation and screening of diverse compound libraries are essential for identifying new lead structures.

The deFS reaction pathway is particularly amenable to high-throughput formats due to its mild reaction conditions and high functional group tolerance. nih.govspringernature.com Under gentle thermal activation, typically around 60°C, 3-aryloxetane-3-sulfonyl fluorides selectively generate oxetane carbocation intermediates. nih.govspringernature.comacs.org These reactive intermediates can then be trapped by a wide array of nucleophiles, allowing for the divergent synthesis of numerous 3,3-disubstituted oxetane derivatives from a common precursor. nih.govnih.govdigitellinc.com This process facilitates the creation of extensive compound libraries, as demonstrated by the direct coupling of amine libraries to the oxetane scaffold. nih.govacs.org

The versatility of this method has been showcased through the synthesis of over 100 novel oxetane and azetidine fragments, highlighting its potential for rapidly accessing innovative chemical space. acs.org The reaction's compatibility with a broad spectrum of nucleophiles, including various amines and NH-azoles, enables the facile generation of diverse molecular motifs relevant to medicinal chemistry. nih.govacs.org This streamlined approach to diversification is a significant advantage for medicinal chemistry programs, allowing for the efficient exploration of structure-activity relationships. nih.govnih.gov

The table below summarizes the key aspects of the deFS reaction that facilitate its use in high-throughput synthesis and array formats.

FeatureDescriptionSignificance for High-Throughput Synthesis
Reaction Type Defluorosulfonylative (deFS) CouplingEnables divergent synthesis from a common intermediate.
Activation Mild thermal conditions (e.g., 60°C)Compatible with automated synthesis platforms and reduces the risk of side reactions. nih.govacs.orgnih.gov
Key Intermediate Oxetane carbocationReadily trapped by a wide range of nucleophiles. nih.govspringernature.com
Nucleophile Scope Amines, azoles, and other polar nucleophilesAllows for the creation of large and diverse compound libraries. nih.govacs.orgdigitellinc.com
Functional Group Tolerance HighMinimizes the need for protecting group strategies, simplifying synthetic workflows. nih.govspringernature.com
Application Generation of amino-oxetanes and other 3,3-disubstituted oxetanesProvides access to novel pharmacophores and isosteres of amides for drug discovery. nih.govacs.org

This methodology not only accelerates the synthesis of novel oxetane-containing compounds but also allows for their direct integration into screening platforms. The ability to generate arrays of related compounds in parallel is a powerful tool for systematically investigating the impact of substituting the oxetane core on the biological and physicochemical properties of molecules. digitellinc.com The development of oxetane sulfonyl fluorides as precursors for this type of chemistry provides a facile and divergent platform for accessing new and medicinally relevant chemical space. digitellinc.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing oxetane-3-sulfonyl fluoride in a laboratory setting?

  • Methodological Answer : The synthesis of this compound typically involves sulfonylation or fluorination reactions. A common approach is to use sulfuryl fluoride (SO₂F₂) as a fluorinating agent under controlled anhydrous conditions. Key parameters include reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize side reactions. The Dong Lab’s work on sulfuryl fluoride chemistry highlights the importance of catalytic systems and inert atmospheres to enhance yield and purity . Characterization via 19F^{19}\text{F} NMR and IR spectroscopy is critical to confirm product identity and assess fluorination efficiency.

Q. How should researchers handle this compound to ensure safety during experiments?

  • Methodological Answer : Due to its reactive sulfonyl fluoride group, strict safety protocols are necessary. Use chemically resistant gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact . Work in a fume hood with proper ventilation, as the compound may release toxic fumes (e.g., HF) under decomposition. Safety data sheets (SDS) for analogous sulfonyl chlorides recommend emergency procedures, including immediate rinsing with water for 15 minutes upon exposure and medical consultation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structural integrity and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC or GC-MS : To quantify impurities and monitor reaction progress .
    Calibration with certified reference materials (e.g., deuterated analogs) ensures accuracy, as outlined in fluoride analytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) may arise from variations in experimental conditions (solvent polarity, temperature, or trace moisture). To address this:

  • Controlled Replication : Reproduce experiments using standardized protocols (e.g., anhydrous solvents, inert gas purging) .
  • Kinetic Studies : Measure reaction rates under varying conditions to identify critical factors.
  • Computational Modeling : Use DFT calculations to predict thermodynamic and kinetic pathways, comparing results with empirical data .

    Cross-referencing literature from fluorination studies and sulfur chemistry is advised to contextualize findings .

Q. What strategies are effective in designing experiments to study the hydrolytic stability of this compound?

  • Methodological Answer : Hydrolytic stability assays should include:

  • pH-Dependent Studies : Test stability across a pH range (e.g., 2–12) using buffer solutions.
  • Temperature Gradients : Assess Arrhenius behavior by varying temperatures (25–60°C).
  • Analytical Endpoints : Monitor fluoride ion release via ion-selective electrodes or 19F^{19}\text{F} NMR .
    Include controls (e.g., non-hydrolytic conditions) and triplicate runs to ensure reproducibility. Document deviations using lab notebooks aligned with guidelines for rigorous scientific reporting .

Q. How can computational chemistry be integrated with experimental data to predict reaction mechanisms involving this compound?

  • Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetic

  • Transition State Analysis : Identify intermediates and activation barriers for key steps (e.g., sulfonate group transfer).
  • Solvent Effects : Simulate solvent interactions using continuum models (e.g., PCM or SMD).
  • Validation : Correlate computed energy profiles with experimental rate constants and isotopic labeling studies.
    Tools like Gaussian or ORCA are widely used, with workflows detailed in computational organic chemistry literature .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing spectroscopic data in this compound studies?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) to differentiate spectral trends across reaction conditions.
  • Error Propagation : Calculate uncertainty in NMR integration or MS peak intensities using standard deviations from triplicate measurements.
  • Software Tools : Use Python libraries (pandas, Matplotlib) for data visualization and hypothesis testing .
    Report findings in alignment with IUPAC guidelines for analytical reproducibility .

Q. How should researchers structure a lab report to meet academic standards for this compound investigations?

  • Methodological Answer : Follow the standard sections:

  • Introduction : Contextualize the compound’s applications in medicinal or materials chemistry.
  • Methods : Detail synthetic protocols, instrumentation (make/model), and safety measures.
  • Results : Present spectra, yields, and statistical analyses in tables/figures (e.g., Table 1).
  • Discussion : Interpret data, address limitations, and propose future work.
    Reference authoritative sources (e.g., Journal of Fluorine Chemistry) and adhere to formatting rules for figures and citations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.